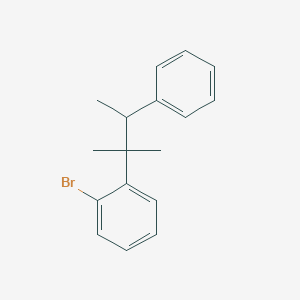![molecular formula C15H15N3O3 B14587534 2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-28-2](/img/structure/B14587534.png)
2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound that belongs to the class of benzopyranopyrimidines This compound is characterized by the presence of a morpholine ring attached to a benzopyrano[4,3-d]pyrimidine core
Preparation Methods
The synthesis of 2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in dimethylformamide (DMF) in the presence of piperidine or triethylamine . This reaction yields the desired benzopyrano[4,3-d]pyrimidin-5-ol derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Morpholin-4-yl)-5H-1
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can be compared with other similar compounds, such as:
3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile: This compound is a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), showing promise in the treatment of Parkinson’s disease.
2-Phenylbenzopyrano[2,3-c]pyrazol-4(2H)-one: This compound has demonstrated anthelmintic activity and is used in the development of new antiparasitic agents.
The uniqueness of 2-(Morpholin-4-yl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
CAS No. |
61466-28-2 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-morpholin-4-yl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C15H15N3O3/c19-14-11-9-16-15(18-5-7-20-8-6-18)17-13(11)10-3-1-2-4-12(10)21-14/h1-4,9,14,19H,5-8H2 |
InChI Key |
RKYXHVDTDVXCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C3C(OC4=CC=CC=C4C3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


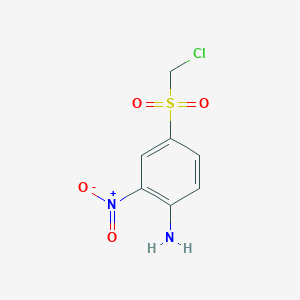
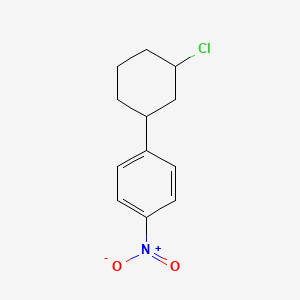
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
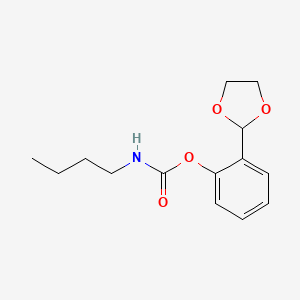
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)
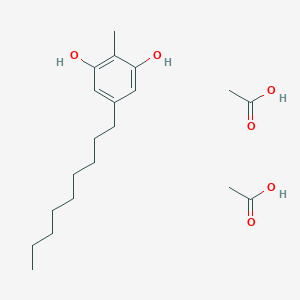
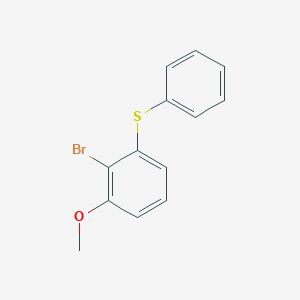
![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
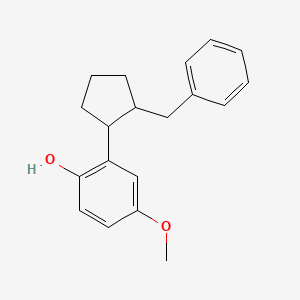
![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
